molecular formula C26H22N4O3S B11603825 7-benzyl-6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one CAS No. 606951-19-3

7-benzyl-6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B11603825
CAS No.: 606951-19-3
M. Wt: 470.5 g/mol
InChI Key: PNFGJAUYHKQASJ-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene core. Key functional groups include a benzyl substituent at position 7, an imino group at position 6, a methyl group at position 11, and a 4-methylphenylsulfonyl moiety at position 5.

Properties

CAS No.

606951-19-3

Molecular Formula

C26H22N4O3S

Molecular Weight

470.5 g/mol

IUPAC Name

7-benzyl-6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C26H22N4O3S/c1-17-10-12-20(13-11-17)34(32,33)22-15-21-25(28-24-18(2)7-6-14-29(24)26(21)31)30(23(22)27)16-19-8-4-3-5-9-19/h3-15,27H,16H2,1-2H3

InChI Key

PNFGJAUYHKQASJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C(=CC=CN4C3=O)C)N(C2=N)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include anhydrous aluminum chloride for Fries rearrangement and various organometallic reagents for coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-benzyl-6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Various organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

7-benzyl-6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-benzyl-6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl-Modified Analog: 5-(4-Fluorobenzenesulfonyl)-6-imino-7,11-dimethyl Analog (CAS 862488-54-8)

A closely related compound (CAS 862488-54-8) replaces the 4-methylphenylsulfonyl group with a 4-fluorobenzenesulfonyl moiety . Key comparisons include:

  • Electronic Effects : The fluorine atom (electron-withdrawing) vs. methyl group (electron-donating) alters the sulfonyl group’s electronic environment. This may influence reactivity, solubility, and crystal packing.
  • Biological Implications : Fluorine substituents often enhance metabolic stability and bioavailability in pharmaceuticals, though specific data for these compounds are unavailable in the provided evidence.

Table 1: Structural and Electronic Comparison

Feature Target Compound CAS 862488-54-8
Sulfonyl Substituent 4-Methylphenyl 4-Fluorophenyl
Molecular Weight ~495 g/mol (estimated) ~479 g/mol (estimated)
Key Functional Groups Benzyl, imino, methyl Methyl, imino
Potential Polarity Moderate (methyl reduces polarity) Higher (fluorine increases polarity)
Heterocyclic Systems: Benzoazepine and Spiro Derivatives
  • Benzoazepinoquinolinone (): The compound 11,12-dimethoxy-9-(4-phenylsulphonyl)-6,7,8,9-tetrahydro-5H-benzoazepinoquinolin-5-one shares a sulfonyl group but features a benzoazepine core instead of a triazatricyclo system. The larger, fused aromatic system may confer distinct optical properties and π-π stacking interactions .
  • Spiro Compounds () : Spiro[4.5]decane-dione derivatives with benzothiazole groups differ in core structure but highlight the role of sulfonyl and aryl groups in modulating solubility and synthetic pathways .

Table 2: Core Structure Comparison

Compound Type Core Structure Key Functional Groups
Target Compound Triazatricyclo[8.4.0.0³,⁸] Sulfonyl, benzyl, imino
Benzoazepinoquinolinone Benzazepine fused with quinoline Sulfonyl, methoxy
Spiro Derivatives Spiro[4.5]decane Benzothiazole, hydroxyl
Substituent Effects on Hydrogen Bonding and Crystallinity

Compared to the 3,7-dithia-5-azatetracyclo derivatives (), which replace nitrogen with sulfur, the target compound’s hydrogen-bonding capacity is likely enhanced due to the imino group’s NH functionality . This difference may lead to distinct crystal packing behaviors, as observed in Etter’s graph-set analysis .

Research Findings and Methodological Considerations

  • Crystallography : Tools like SHELX and WinGX () are critical for resolving the complex stereochemistry of such tricyclic systems. The target compound’s rigidity may facilitate high-quality diffraction data, similar to sulfonyl-containing analogs .
  • Synthetic Challenges : While and highlight sulfonyl group incorporation via condensation and cyclization, the target compound’s synthesis likely requires precise control of reaction conditions to avoid ring strain or undesired tautomerism .

Biological Activity

7-benzyl-6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound notable for its unique structural features and potential biological activities. This compound belongs to a class of heterocyclic compounds characterized by multiple nitrogen atoms in its tricyclic framework. The presence of a sulfonyl group and various aromatic substituents contributes to its intriguing chemical properties and potential biological activities.

  • Molecular Formula : C22H24N4O2S
  • Molecular Weight : 470.5 g/mol
  • Structural Features : The compound contains multiple functional groups including an imino group and a sulfonyl group which may influence its reactivity and interactions with biological systems.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing primarily on its potential therapeutic effects.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit promising anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
  • Case Study : In vitro studies demonstrated that derivatives of this compound inhibited the proliferation of various cancer cell lines, suggesting a potential role as an anticancer agent.

Antimicrobial Properties

The sulfonyl group present in the structure is often associated with antimicrobial activity.

  • Activity Spectrum : Preliminary tests have shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Case Study : A study on related sulfonamide derivatives reported significant antibacterial activity, indicating that 7-benzyl-6-imino derivatives may share similar properties.

Interaction Studies

Interaction studies involving this compound could focus on:

  • Protein Binding : Understanding how the compound binds to target proteins can elucidate its mechanism of action.
  • Therapeutic Potential : Assessing the therapeutic index and safety profile through pharmacokinetic and toxicological studies.

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
11-Benzyl-13-dimethylaminomethyl -7-methyl -4 phenyl -5 6 8 11 12 pentazatricyclo[7.4.0]trideca -1(9)Contains a benzyl group and multiple nitrogen atomsPotential anticancer activity
Benzothiazole derivativesSimilar heterocyclic structureAntibacterial properties
Sulfonamide derivativesPresence of sulfonamide functionalityAntimicrobial effects

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